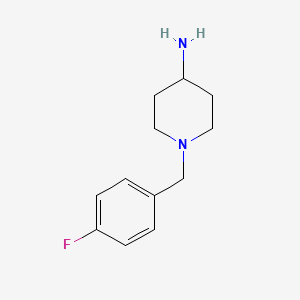

1-(4-Fluorobenzyl)piperidin-4-amine

Description

BenchChem offers high-quality 1-(4-Fluorobenzyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorobenzyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15/h1-4,12H,5-9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIHULMCWJRKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92539-14-5 | |

| Record name | 1-[(4-fluorophenyl)methyl]piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-[(4-Fluorophenyl)methyl]-4-piperidinamine safety data sheet (SDS)

This guide serves as an advanced technical manual for 1-[(4-Fluorophenyl)methyl]-4-piperidinamine , structurally identified as 1-(4-Fluorobenzyl)piperidin-4-amine . It synthesizes safety data, physicochemical profiling, and operational protocols for research applications.

CAS No: 92539-14-5 | Molecular Formula: C₁₂H₁₇FN₂ | MW: 208.28 g/mol

Part 1: Executive Technical Summary

1-[(4-Fluorophenyl)methyl]-4-piperidinamine (hereafter 4-F-BPA ) is a bifunctional heterocyclic building block characterized by a piperidine core, an exocyclic primary amine at the C4 position, and a para-fluorobenzyl moiety attached to the ring nitrogen (N1).

This compound acts as a privileged scaffold in medicinal chemistry, serving as a critical intermediate for:

-

GPCR Ligands: Synthesis of serotonin (5-HT₂A), dopamine (D₂/D₄), and histamine (H₁) receptor antagonists.

-

Enzyme Inhibitors: Precursor for acetylcholinesterase (AChE) inhibitors and monoamine oxidase (MAO) modulators.

-

Neuropharmacology: A structural analog to the des-fluoro metabolite of Pimavanserin and various antipsychotic pharmacophores.

Critical Hazard Overview: As a primary amine on a saturated heterocycle, 4-F-BPA exhibits corrosive properties to mucous membranes and skin. It is air-sensitive (absorbs CO₂) and potentially hygroscopic.

Part 2: Physicochemical Profiling & Structural Logic

Structural Analysis

The molecule combines a basic, nucleophilic primary amine (

Quantitative Data Table

| Property | Value | Context/Implication |

| Physical State | Viscous Oil or Low-Melting Solid | May crystallize upon standing; handle as liquid for volumetric transfers. |

| Boiling Point | ~160–165 °C (at 0.5 mmHg) | High boiling point; requires high vacuum for distillation. |

| pKa (Calc.) | ~10.2 (Primary Amine) | Highly basic; exists as dication in physiological pH (pH 7.4). |

| LogP | 1.8 – 2.1 | Moderate lipophilicity; crosses blood-brain barrier (BBB). |

| Solubility | DCM, MeOH, DMSO, EtOAc | Insoluble in water (free base); soluble as HCl salt. |

| Air Stability | Sensitive | Absorbs atmospheric CO₂ to form carbamates/carbonates. |

Part 3: Hazard Analysis & Safety Architecture (GHS)

Signal Word: DANGER

Hazard Classification (Predicted/Analogous)

Based on the functional group analysis of 4-amino-1-benzylpiperidine analogs:

-

Skin Corr.[1] 1B (H314): Causes severe skin burns and eye damage.

-

Acute Tox. 4 (H302): Harmful if swallowed.

-

Eye Dam. 1 (H318): Causes serious eye damage.[1]

Engineering Controls & PPE

-

Respiratory: Use a full-face respirator with ABEK-P3 cartridges if aerosols are generated.

-

Skin: Nitrile gloves (double-gloved recommended; 0.11 mm min thickness).

-

Eyes: Chemical splash goggles AND face shield when handling >5g quantities.

-

Ventilation: All operations must be conducted within a certified chemical fume hood.

Part 4: Operational Protocols

Synthesis Workflow (Reductive Amination)

The most robust synthesis route avoids the use of unstable 4-fluorobenzyl halides by utilizing reductive amination.

Protocol:

-

Reagents: 1-(4-Fluorobenzyl)-4-piperidone (1.0 eq), Ammonium Acetate (10.0 eq), NaBH₃CN (1.2 eq).

-

Solvent: Methanol (anhydrous).

-

Procedure:

-

Dissolve ketone and ammonium acetate in MeOH. Stir for 30 min to form the imine.

-

Add NaBH₃CN portion-wise at 0°C.

-

Stir at Room Temperature (RT) for 12–16 hours.

-

Quench: Acidify with 1N HCl (to decompose borate complexes), then basify to pH >12 with NaOH.

-

Extraction: Extract with DCM (3x). Dry over Na₂SO₄.[2]

-

Handling & Storage

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Container: Amber glass with Teflon-lined cap.

-

Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides, chloroformates.

Part 5: Emergency Response Architecture

In the event of exposure, immediate action is required to prevent irreversible tissue damage due to the corrosive amine.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2846645, 4-(4-Fluorobenzylamino)-1-methylpiperidine (Analogous Structure).[3] Retrieved from [Link][3]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - A story from multiple orientations. (Discusses fluorinated piperidine synthesis and pKa effects). Retrieved from [Link]

-

MDPI. (2021). Synthesis and Biological Evaluation of 4-Aminopiperidines as Novel Antifungal Agents. (Protocol for reductive amination of 4-piperidones). Retrieved from [Link]

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Aminopiperidine (Base Structure Hazards). Retrieved from [Link]

Sources

The Nitrogen Switch: A Technical Analysis of 1-(4-fluorobenzyl)piperazine vs. 1-(4-fluorobenzyl)piperidin-4-amine

Executive Summary

This technical guide analyzes the structural, physicochemical, and synthetic divergences between 1-(4-fluorobenzyl)piperazine (Molecule A) and 1-(4-fluorobenzyl)piperidin-4-amine (Molecule B). While both compounds share a 4-fluorobenzyl "tail" and a six-membered nitrogenous heterocycle, they represent a fundamental "scaffold switch" in medicinal chemistry.

Molecule A presents a secondary amine within the ring, offering a rigid, electron-rich linker often used in serotonin (5-HT) and dopamine receptor ligands. Molecule B presents an exocyclic primary amine , providing a flexible attachment point and a distinct basicity profile suitable for amide coupling and reductive amination cascades. This guide details their specific utility as intermediates, their reactivity profiles, and validated synthesis protocols.

Part 1: Structural & Physicochemical Analysis

The core difference lies in the nitrogen topology. In the piperazine derivative, the reactive nitrogen is integral to the ring (endocyclic). In the piperidine derivative, the reactive nitrogen is a substituent on the ring (exocyclic).

Comparative Physicochemical Data

| Feature | 1-(4-fluorobenzyl)piperazine | 1-(4-fluorobenzyl)piperidin-4-amine |

| Structure Type | N-alkylated Piperazine | N-alkylated Piperidine (4-substituted) |

| Reactive Center | Secondary Amine (Endocyclic) | Primary Amine (Exocyclic) |

| Formula | C₁₁H₁₅FN₂ | C₁₂H₁₇FN₂ |

| MW | 194.25 g/mol | 208.28 g/mol |

| pKa (Reactive N) | ~9.8 (Secondary amine) | ~10.5 (Primary amine) |

| pKa (Ring N) | ~5.4 (Tertiary, benzylated) | ~8.5 (Tertiary, benzylated) |

| LogP (Predicted) | ~1.2 | ~1.4 |

| H-Bond Donors | 1 | 2 (Primary amine has 2 NHs) |

| Topological Polar Surface Area | 15.3 Ų | 29.3 Ų |

The Basicity Shift

The "Nitrogen Switch" significantly alters the electronic landscape.

-

Piperazine (Molecule A): The two nitrogens are in a 1,4-relationship. The protonation of one nitrogen inductively withdraws electron density from the other, lowering the pKa of the second nitrogen. The reactive secondary amine is moderately basic.

-

Piperidine (Molecule B): The exocyclic primary amine is separated from the ring nitrogen by the piperidine carbon framework. These two basic centers are electronically decoupled compared to piperazine. Consequently, the primary amine retains high basicity (~10.5), and the ring nitrogen (tertiary) remains more basic than its piperazine counterpart.

Part 2: Synthetic Pathways & Reactivity

Reactivity Profiles

-

Molecule A (Piperazine): Acts as a nucleophile in SN2 reactions or Buchwald-Hartwig aminations to form tertiary amines. It is a rigid linker.

-

Molecule B (Piperidin-4-amine): The primary amine is highly reactive toward acyl chlorides (forming amides) and aldehydes (reductive amination). It allows for the construction of "extended" pharmacophores where flexibility is required.

Validated Synthetic Workflows

The following diagram illustrates the parallel synthesis tracks for these scaffolds.

Caption: Comparative synthetic routes. Path A requires excess diamine to prevent dimerization. Path B utilizes orthogonal protection (Boc) to ensure regioselectivity.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(4-fluorobenzyl)piperazine

Objective: Selective mono-alkylation of piperazine. Challenge: Preventing the formation of the symmetrical bis(4-fluorobenzyl)piperazine.

-

Reagents:

-

Piperazine (anhydrous): 8.6 g (100 mmol) [5.0 equivalents]

-

4-Fluorobenzyl chloride: 2.89 g (20 mmol) [1.0 equivalent]

-

Potassium Carbonate (K₂CO₃): 3.0 g (22 mmol)

-

Acetonitrile (MeCN): 100 mL

-

-

Procedure:

-

Dissolve piperazine and K₂CO₃ in refluxing MeCN.

-

Add 4-fluorobenzyl chloride dropwise over 1 hour to the refluxing mixture. Note: High dilution and slow addition favor mono-alkylation.

-

Reflux for an additional 3 hours.

-

Cool to room temperature and filter off inorganic salts.

-

Concentrate the filtrate. The excess piperazine will precipitate or sublime; remove it.

-

Partition the residue between Dichloromethane (DCM) and water. Wash the organic layer with water (3x) to remove residual unsubstituted piperazine.

-

Dry (MgSO₄) and concentrate to yield the pale yellow oil.

-

-

Validation:

-

ESI-MS: m/z 195.1 [M+H]⁺.

-

Purity Check: TLC (10% MeOH in DCM). Bis-alkylated byproduct runs much higher (less polar).

-

Protocol B: Synthesis of 1-(4-fluorobenzyl)piperidin-4-amine

Objective: Synthesis via Protected Intermediate. Rationale: Direct alkylation of 4-aminopiperidine leads to poly-alkylation on both the ring and exocyclic nitrogens. A protection strategy is mandatory.

-

Step 1: N-Alkylation

-

Reagents: 4-(N-Boc-amino)piperidine (2.0 g, 10 mmol), 4-Fluorobenzyl chloride (1.44 g, 10 mmol), K₂CO₃ (2.8 g, 20 mmol), DMF (20 mL).

-

Procedure: Stir the mixture at 60°C for 4 hours. Pour into ice water. Filter the white solid precipitate (The Boc-protected intermediate).

-

-

Step 2: Deprotection

-

Reagents: Trifluoroacetic acid (TFA) (5 mL), DCM (15 mL).

-

Procedure: Dissolve the solid from Step 1 in DCM. Add TFA dropwise at 0°C. Stir at room temperature for 2 hours.

-

Concentrate in vacuo.

-

Basification (Critical): The product exists as a TFA salt. Redissolve in minimal water, cool to 0°C, and adjust pH to >12 using 4M NaOH. Extract with DCM (3x).

-

Dry (Na₂SO₄) and concentrate to yield the free amine as a waxy solid or oil.

-

-

Validation:

-

ESI-MS: m/z 209.1 [M+H]⁺.

-

¹H NMR (CDCl₃): Look for the disappearance of the Boc singlet (~1.4 ppm) and the presence of the benzyl singlet (~3.5 ppm).

-

Part 4: Pharmacological Implications[2]

The choice between these two scaffolds dictates the spatial arrangement of the pharmacophore.

Caption: Decision matrix for medicinal chemists. Piperazine offers rigidity; Piperidin-4-amine offers H-bond versatility.

Key Mechanistic Differences

-

H-Bonding Potential:

-

Piperazine: When derivatized (e.g., to a urea or amide), the ring nitrogen loses basicity and acts primarily as a geometric spacer.

-

Piperidin-4-amine: The exocyclic nitrogen retains H-bond donor capability (NH) even when coupled to amides, which is crucial for interacting with Asp/Glu residues in kinase hinge regions or GPCR binding pockets.

-

-

Metabolic Stability:

-

Piperazines are prone to N-oxidation and ring-opening metabolism.

-

Piperidines are generally more metabolically robust, though the benzyl position is a site for CYP450-mediated oxidation (dealkylation) in both cases.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 796563, 1-(4-Fluorobenzyl)piperazine. Retrieved from [Link]

-

Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[1] Journal of the American Chemical Society.[1] (Foundational reference for reductive amination protocols cited in Section 2).

-

Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.[2] (Review of piperidine synthesis methodologies). Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 415852, 1-benzylpiperidin-4-amine (Analogous scaffold data). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 1-(4-Fluorobenzyl)piperidin-4-amine

This technical guide details the solubility profile, physicochemical characteristics, and experimental protocols for 1-(4-fluorobenzyl)piperidin-4-amine , a critical intermediate in the synthesis of GPCR ligands and neurotransmitter modulators.

Executive Summary

1-(4-Fluorobenzyl)piperidin-4-amine (often synthesized as an intermediate for compounds like Pimavanserin or Donepezil analogs) is a diamine featuring a piperidine core, a primary amine at the C4 position, and a lipophilic 4-fluorobenzyl moiety at the N1 position.

Its solubility behavior is dictated by its dual nature: the basic amines facilitate high solubility in protic polar solvents and aqueous acids (via salt formation), while the fluorobenzyl group provides sufficient lipophilicity for dissolution in chlorinated and polar aprotic organic solvents. This guide provides predictive data, solvent selection logic, and validated protocols for solubility determination.[1][2]

Physicochemical Characterization

Understanding the molecular properties is the first step in predicting solvent interaction.

| Property | Value (Predicted/Experimental) | Impact on Solubility |

| Molecular Formula | C₁₂H₁₇FN₂ | — |

| Molecular Weight | 208.28 g/mol | Moderate MW facilitates dissolution in most organic solvents. |

| Physical State | Viscous Oil or Low-Melting Solid (Free Base) | Oils typically show higher miscibility with organic solvents than crystalline solids. |

| pKa (Calculated) | ~10.5 (Primary Amine), ~8.5 (Piperidine N) | Highly basic. Insoluble in neutral water ; highly soluble in acidic aqueous buffers (pH < 5). |

| LogP (Octanol/Water) | ~1.6 – 2.1 | Moderately lipophilic. Good affinity for DCM, EtOAc, and Alcohols. |

| H-Bond Donors | 2 (Primary Amine) | Compatible with protic solvents (MeOH, EtOH). |

| H-Bond Acceptors | 3 (N atoms + F atom) | Excellent solubility in DMSO/DMF. |

Solubility Profile by Solvent Class

The following data is synthesized from Structure-Activity Relationship (SAR) analysis of analogous 4-aminopiperidine derivatives (e.g., 1-benzylpiperidin-4-amine).

A. Free Base Form

The unprotonated form is the standard intermediate isolated after basic workup.

| Solvent Class | Specific Solvents | Solubility Rating | Comments |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred solvents for extraction and chromatography. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | Ideal for recrystallization or reactions; H-bonding stabilizes the amine. |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Standard for library synthesis and biological stock solutions. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good for crystallization; solubility decreases significantly at low temps (-20°C). |

| Ethers | THF, 1,4-Dioxane, MTBE | Moderate | Soluble in THF; MTBE often used as an anti-solvent for precipitation. |

| Hydrocarbons | Hexane, Heptane, Toluene | Low to Moderate | Soluble in hot Toluene; often insoluble in cold Hexane (useful for triturating impurities). |

| Aqueous | Water (pH 7) | Low / Insoluble | Hydrophobic benzyl group dominates at neutral pH. |

B. Salt Forms (HCl, TFA, Oxalate)

Upon treatment with acid, the compound forms a mono- or di-salt, drastically inverting its solubility profile.

-

Water: Highly Soluble (>50 mg/mL).

-

DCM/EtOAc/Hexane: Insoluble (Precipitates out).

Solvent Selection Decision Tree

Use this logic flow to select the optimal solvent for your specific process (Reaction, Purification, or Analysis).

Figure 1: Decision tree for solvent selection based on experimental objective.

Experimental Protocols

Since batch-to-batch physical state variations (oil vs. solid) can affect dissolution rates, use these protocols to validate solubility for your specific lot.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent. Required: HPLC or UV-Vis spectrophotometer.

-

Preparation: Weigh approx. 10 mg of 1-(4-fluorobenzyl)piperidin-4-amine into a 2 mL HPLC vial.

-

Solvent Addition: Add 200 µL of the target solvent (e.g., Methanol).

-

Observation:

-

If clear: Solubility is >50 mg/mL. Add more solid until saturation is visible (undissolved particles).

-

If cloudy/solid remains: Proceed to equilibration.[1]

-

-

Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

-

Quantification: Dilute the filtrate 100x with Mobile Phase and analyze via HPLC (UV detection at 254 nm). Compare peak area against a standard curve.

Protocol B: Kinetic Solubility (For Biological Assays)

Objective: Determine if the compound precipitates when a DMSO stock is diluted into aqueous buffer.

-

Stock Prep: Prepare a 10 mM stock solution in DMSO. (Dissolve 2.08 mg in 1 mL DMSO).

-

Dilution: Pipette 2 µL of DMSO stock into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Incubation: Shake for 2 hours at Room Temperature.

-

Readout: Measure Absorbance at 620 nm (Turbidity).

-

High Absorbance (>0.05 OD): Compound has precipitated.[5]

-

Low Absorbance: Compound is soluble at 100 µM.

-

Process Application: Recrystallization Strategy

For purification of the crude intermediate, a mixed-solvent system is recommended based on the solubility differential.

Workflow:

-

Dissolve crude oil in minimal hot Ethyl Acetate (High solubility).

-

Slowly add Heptane or Hexane (Anti-solvent) dropwise until slight turbidity persists.

-

Cool slowly to 4°C.

-

If oiling out occurs (common with this class), switch to Ethanol/Water or convert to the HCl salt using 4M HCl in Dioxane, which will precipitate a crystalline solid from Ether/DCM.

Figure 2: Purification workflow handling potential "oiling out" issues common with benzyl-piperidines.

References

-

PubChem. Compound Summary: 1-Benzyl-4-aminopiperidine (Analog).[6] Bethesda (MD): National Library of Medicine (US). Available at: [Link].

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. researchgate.net [researchgate.net]

- 5. CAS#:359878-47-0 | N-(4-Fluorobenzyl)-1-methyl-4-piperidinamine | Chemsrc [chemsrc.com]

- 6. 4-(4-Fluorobenzylamino)-1-methylpiperidine | C13H19FN2 | CID 2846645 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Streamlined Approach to the Synthesis of 1-(4-fluorobenzyl)piperidin-4-amine Hydrochloride

Abstract: This document provides a comprehensive guide for the synthesis of 1-(4-fluorobenzyl)piperidin-4-amine hydrochloride, a valuable piperidine-based building block for pharmaceutical research and drug development. We detail a robust and efficient protocol centered on reductive amination using sodium triacetoxyborohydride (STAB), followed by a straightforward salt formation procedure. The rationale behind key experimental choices, safety protocols, and detailed characterization methods are thoroughly discussed to ensure reliable and reproducible outcomes.

Introduction and Strategic Rationale

Substituted piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The title compound, 1-(4-fluorobenzyl)piperidin-4-amine, serves as a key intermediate for the synthesis of more complex molecules, including potential antagonists for various receptors and enzyme inhibitors.[3][4][5]

The chosen synthetic strategy is a one-pot reductive amination. This method is superior to classical N-alkylation with alkyl halides as it reliably prevents the common issue of overalkylation and often proceeds with higher yields and cleaner reaction profiles.[6] The reaction proceeds via the condensation of 4-aminopiperidine and 4-fluorobenzaldehyde to form an intermediate iminium ion, which is subsequently reduced in situ to the desired secondary amine.

Choice of Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃ or "STAB," is the reagent of choice for this transformation. Its selection is based on several key advantages:

-

High Selectivity: STAB is a mild reducing agent that reduces the protonated iminium ion intermediate much more rapidly than it reduces the starting aldehyde.[7][8] This selectivity allows for a convenient one-pot procedure where all reactants can be mixed at the outset without significant reduction of the aldehyde starting material.[9]

-

Enhanced Safety: Unlike sodium cyanoborohydride (NaBH₃CN), STAB is non-toxic and does not generate hazardous cyanide byproducts.[6]

-

Mild Reaction Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups.[8]

The final free base is then converted to its hydrochloride salt to enhance its stability, crystallinity, and solubility in aqueous media for subsequent applications or biological screening.[10]

Overall Synthetic Scheme

The two-stage synthesis is outlined below, beginning with the formation of the free base via reductive amination, followed by its conversion to the hydrochloride salt.

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocols

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

-

4-Fluorobenzaldehyde: This compound is a flammable liquid and vapor.[11][12] It causes skin and serious eye irritation and may cause respiratory irritation.[13] Keep away from heat, sparks, and open flames.[14]

-

Sodium Triacetoxyborohydride (STAB): STAB is water-sensitive and will decompose upon contact with moisture.[9][15] Handle quickly in a dry environment and ensure the container is tightly sealed when not in use.

-

Dichloroethane (DCE): DCE is a regulated solvent. Handle with care, ensuring no skin contact and proper waste disposal.

Part A: Synthesis of 1-(4-fluorobenzyl)piperidin-4-amine (Free Base)

Materials & Reagents:

| Reagent | MW ( g/mol ) | Equiv. | Amount | Moles (mmol) |

| 4-Aminopiperidine | 100.16 | 1.0 | 5.00 g | 49.9 |

| 4-Fluorobenzaldehyde | 124.11 | 1.05 | 6.51 g (5.5 mL) | 52.4 |

| Sodium Triacetoxyborohydride | 211.94 | 1.2 | 12.7 g | 59.9 |

| 1,2-Dichloroethane (DCE) | - | - | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine (5.00 g, 49.9 mmol) and 1,2-dichloroethane (200 mL). Stir until the amine has fully dissolved.

-

Add 4-fluorobenzaldehyde (5.5 mL, 52.4 mmol) to the solution in a single portion.

-

Allow the mixture to stir at room temperature for 30 minutes. This period allows for the formation of the intermediate imine/iminium ion.

-

Carefully add sodium triacetoxyborohydride (12.7 g, 59.9 mmol) to the reaction mixture in portions over 10-15 minutes. Note: The reaction may be slightly exothermic.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (100 mL). Stir vigorously for 30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (DCM) (2 x 75 mL).

-

Combine all organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The product is often of sufficient purity (>95%) to be used directly in the next step. If necessary, purification can be achieved via column chromatography on silica gel.

Part B: Preparation of 1-(4-fluorobenzyl)piperidin-4-amine Hydrochloride

Procedure:

-

Dissolve the crude free base from Part A in a minimal amount of diethyl ether or ethyl acetate (approx. 100-150 mL) in an Erlenmeyer flask.

-

While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise.

-

A white precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed. A slight excess ensures complete salt formation.

-

Stir the resulting slurry at room temperature for 30-60 minutes to allow for complete precipitation.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold diethyl ether (3 x 50 mL) to remove any non-basic impurities and excess HCl.

-

Dry the resulting white solid under high vacuum for several hours to yield the pure 1-(4-fluorobenzyl)piperidin-4-amine hydrochloride salt.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Characterization of Final Product

The final product, 1-(4-fluorobenzyl)piperidin-4-amine hydrochloride, should be a white to off-white crystalline solid. Its identity and purity should be confirmed using the following standard analytical techniques.

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals include broad peaks for the amine protons (which may appear as a broad singlet for the -NH₃⁺ group), peaks in the aromatic region (~7.2-7.5 ppm), a singlet or AB quartet for the benzylic -CH₂- group (~3.5-4.0 ppm), and a series of multiplets for the piperidine ring protons.

-

¹³C NMR (DMSO-d₆, 100 MHz): Expect signals in the aromatic region (with characteristic C-F splitting for the carbon attached to fluorine), a signal for the benzylic carbon, and several signals corresponding to the carbons of the piperidine ring.

-

Mass Spectrometry (ESI+): The analysis will be performed on the free base. The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ is C₁₂H₁₇FN₂ + H⁺ ≈ 209.1.

-

Melting Point: The hydrochloride salt should exhibit a distinct and sharp melting point, which serves as an indicator of purity.

References

- Myers, J. W. M. Chem 115: C-N Bond-Forming Reactions: Reductive Amination.

- Organic Chemistry Portal. Reductive Amination - Common Conditions.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]

- Sdfine. 4-fluorobenzaldehyde Safety Data Sheet.

- Google Patents. US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.

-

PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]

- Google Patents. WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation.

-

ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Available at: [Link]

-

Sandoo Pharma. N-(4-fluorobenzyl)-1-methylpiperidin-4-amine.HCl. Available at: [Link]

- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.

-

DTIC. Piperidine Synthesis. Available at: [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

-

UniCA IRIS. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors. Available at: [Link]

-

MDPI. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Available at: [Link]

-

MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

PubChem. N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride. Available at: [Link]

-

SpectraBase. N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine. Available at: [Link]

-

ACS Publications. Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl] Ligands. Available at: [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Buy 3-(4-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride [smolecule.com]

- 4. US10597363B2 - Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-Nâ²-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C - Google Patents [patents.google.com]

- 5. WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation - Google Patents [patents.google.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 10. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 4-Fluorobenzaldehyde | 459-57-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Troubleshooting & Optimization

Removing bis-alkylated impurities in 4-fluorobenzyl piperidine synthesis

Technical Support Center: Impurity Control in N-(4-Fluorobenzyl)piperidine Synthesis

Executive Summary

In the alkylation of piperidine with 4-fluorobenzyl chloride, the term "bis-alkylated impurity" typically refers to the quaternary ammonium salt (N,N-bis(4-fluorobenzyl)piperidinium halide). This forms when the desired product (N-(4-fluorobenzyl)piperidine), a tertiary amine, competes with the starting piperidine for the alkylating agent.

This guide provides a root-cause analysis, preventative process controls, and a remediation protocol based on solubility differentials.

Module 1: Diagnostic & Root Cause Analysis

Before attempting purification, confirm the identity of the impurity.

The Chemistry of Over-Alkylation

The reaction follows an

Diagnostic Signatures:

-

LC-MS: Look for a mass peak corresponding to

.-

Target Mass (Free Base): ~193.2 Da

-

Impurity Mass (Cation): ~301.3 Da

(Permanent charge)

-

-

1H NMR: The benzylic protons in the quaternary salt often shift downfield (

4.0–4.5 ppm) compared to the tertiary amine ( -

Physical Appearance: The impurity often manifests as a gummy solid or precipitate that does not dissolve in non-polar organic solvents (e.g., hexanes, ether).

Visualizing the Pathway

Figure 1: Reaction pathway showing the competitive formation of the quaternary ammonium salt (Impurity) from the target product.

Module 2: Process Control (Prevention)

Prevention is superior to remediation. Use these two strategies to suppress bis-alkylation.

Strategy A: The "Inverse Addition" Protocol ( Optimization)

If you must use the alkyl halide route, you must manipulate the kinetics to favor the primary reaction (

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.2 – 1.5 eq Piperidine | Excess amine ensures the alkyl halide is consumed by the starting material, not the product. |

| Addition Mode | Inverse Addition | Slowly add the halide to the amine (not vice versa). This keeps the amine concentration high relative to the halide at all times. |

| Temperature | 0°C to RT | Lower temperatures favor the kinetically controlled product (mono-alkylation) over the higher activation energy bis-alkylation. |

| Base | Inorganic ( | Use a heterogeneous base in MeCN or Acetone. The surface area limits the reaction rate slightly, preventing "hot spots." |

Strategy B: Reductive Amination (The "Gold Standard")

This method completely eliminates the possibility of quaternary salt formation because aldehydes do not react with tertiary amines to form stable bonds under these conditions.

-

Reagents: 4-Fluorobenzaldehyde + Piperidine.

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

-

Mechanism: Forms an iminium ion which is reduced to the tertiary amine. The tertiary amine cannot form an iminium ion, halting the reaction at the desired stage.

Module 3: Remediation (Purification Protocols)

If the impurity is already present, use Protocol C (Solubility Switch) to remove it. This relies on the fact that the impurity has a permanent positive charge (salt), while the product can be switched between charged (acidic pH) and neutral (basic pH).

Protocol C: The "pH Switch" Extraction

Principle: At pH > 10, the target product is a neutral oil (lipophilic). The bis-alkylated impurity remains a charged salt (hydrophilic/insoluble in non-polar organics).

Step-by-Step Procedure:

-

Evaporation: Remove the reaction solvent (especially if it is DMF or MeCN) under reduced pressure.

-

Acidification (Optional Wash): Dissolve residue in 1M HCl. Wash with Ethyl Acetate. (Discard organic layer—this removes non-basic impurities like unreacted benzyl chloride).

-

Basification: Adjust the aqueous layer to pH 12-14 using 2M NaOH.

-

Observation: The solution should become cloudy as the free base product oils out.

-

-

Selective Extraction: Extract the aqueous mixture with a non-polar solvent such as Hexanes or Pentane (or Diethyl Ether).

-

Why? The neutral product partitions into Hexanes. The charged quaternary impurity prefers the aqueous phase or precipitates as an oil at the interface.

-

-

Wash: Wash the Hexane layer with water (2x) to remove trace inorganic salts.

-

Drying: Dry over

and concentrate.

Visualizing the Purification Workflow

Figure 2: Separation logic based on the permanent ionic nature of the bis-alkylated impurity vs. the pH-dependent nature of the target.

Module 4: Frequently Asked Questions (FAQs)

Q1: I used chromatography (DCM/MeOH), but the impurity co-eluted. Why? A: Quaternary ammonium salts can "streak" on silica gel or co-elute with amines in polar mobile phases.

-

Fix: Switch to Alumina (Basic) stationary phase or use a solvent system containing 1% Triethylamine or Ammonia to sharpen the amine peak. However, the extraction method (Protocol C) is usually more efficient for this specific separation.

Q2: Can I use recrystallization? A: Yes. The quaternary salt is often highly crystalline and insoluble in ether.

-

Method: Dissolve the crude oil in a small amount of dry Diethyl Ether or MTBE. Cool to 0°C. The bis-alkylated impurity often precipitates as a white solid, while the desired product remains in solution. Filter off the solid.

Q3: Why is Reductive Amination preferred over Alkylation? A: Reductive amination is self-limiting. Once the secondary amine reacts with the aldehyde to form the iminium species and is reduced to the tertiary amine, the nitrogen no longer has a proton to lose. It cannot form a new imine with the aldehyde, rendering over-alkylation mechanistically impossible under standard conditions.

References

-

Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (See Section on "Preparation of Tertiary Amines").

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

Technical Support Center: 1-(4-fluorobenzyl)piperidin-4-amine Stability & Handling

The following technical support guide addresses the stability and handling of 1-(4-fluorobenzyl)piperidin-4-amine , with a specific focus on preventing oxidation of the primary amine moiety.

Executive Summary: The Chemistry of Amine Instability

The molecule 1-(4-fluorobenzyl)piperidin-4-amine contains two distinct nitrogen centers:

-

N1 (Tertiary): A piperidine nitrogen benzylated at the 1-position.

-

N4 (Primary): An exocyclic primary amine at the 4-position.

While tertiary amines are prone to N-oxide formation, primary amines (N4) face a unique triad of degradation risks often collectively misidentified as "oxidation":

-

True Oxidation: Formation of hydroxylamines (

), oximes, or nitro species via Radical Oxygen Species (ROS) or peroxide impurities. -

Carbamylation: Reaction with atmospheric

to form carbamic acid/carbamates ( -

Oxidative Deamination: Conversion to an imine and subsequently a ketone (4-piperidone derivative) mediated by metal ions or light.

This guide provides protocols to isolate and protect the primary amine specifically.

Diagnostic Center: Troubleshooting Q&A

Q1: I see a new impurity peak at M+16 in my LC-MS. Is this primary amine oxidation?

Diagnosis: Likely No .

Explanation: An

-

Perform NMR. An N-oxide at N1 will show a significant chemical shift change for the adjacent benzyl and ring protons.

-

If the shift is at N4, you have a hydroxylamine.

-

Fix: Treat with a mild reducing agent (e.g., Sodium metabisulfite) or switch to salt forms (see Protocol A).

Q2: My white powder has turned yellow/brown upon storage. What happened?

Diagnosis: Radical-Mediated Oxidation or Schiff Base Formation . Explanation: Primary amines are sensitive to air oxidation catalyzed by trace metals or light, leading to colored conjugated impurities (imines/azo compounds). Alternatively, if stored near aldehydes/ketones (e.g., acetone traces), stable Schiff bases form. Action:

-

Immediate: Recrystallize the compound (Protocol B).

-

Prevention: Store under Argon/Nitrogen and exclude light.

Q3: The compound gained weight and formed a crust. Is it oxidizing?

Diagnosis: Carbamate Formation (Not Oxidation).

Explanation: Primary amines are strong nucleophiles that react with atmospheric

-

Degas all solvents.

-

Store in a desiccator with a

absorbent (e.g., soda lime) or as a hydrochloride salt.

Technical Protocols

Protocol A: Conversion to Dihydrochloride Salt (The "Gold Standard" Protection)

Protonation of the primary amine lone pair (

Reagents:

-

1-(4-fluorobenzyl)piperidin-4-amine (Free base)

- in Dioxane (4M) or Diethyl Ether (2M)

-

Anhydrous Ethanol (EtOH)

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of the free base in a minimal volume of anhydrous EtOH at

. -

Acidification: Dropwise add 2.2 eq of

solution under-

Note: We use >2 eq to ensure both N1 and N4 are protonated.

-

-

Precipitation: Stir for 30 mins. Add cold diethyl ether (

) to induce crystallization if necessary. -

Filtration: Filter the white solid under an inert atmosphere (Schlenk line or glovebag).

-

Drying: Dry under high vacuum (

) for 4 hours to remove traces of

Protocol B: Removal of Peroxides from Solvents

Primary amines are rapidly oxidized by peroxides found in aged ethers (THF, Dioxane, Ether).

Test: Use Quantofix® Peroxide test strips on all solvents before use. Mitigation:

-

Distillation: Distill THF/Ether over Sodium/Benzophenone immediately before use.

-

Scavenging: If distillation is impossible, pass the solvent through a column of activated basic alumina.

Mechanistic Visualization

The following diagram details the competing degradation pathways for the primary amine versus the tertiary amine.

Figure 1: Competing degradation pathways. Note that while N1 oxidation (N-oxide) is kinetically favored, N4 (primary amine) is responsible for carbamate formation and color degradation (imines).

Summary Data Table: Stability Profile

| Condition | Primary Amine (N4) Status | Tertiary Amine (N1) Status | Recommendation |

| Ambient Air (Solid) | Forms Carbamate (Slow) | Stable (mostly) | Store under Argon |

| Solution (Ether/THF) | Oxidizes to Hydroxylamine (if peroxides present) | Forms N-Oxide (Rapid) | Use Fresh/Distilled Solvents |

| Solution (Water/MeOH) | Stable (pH < 7) | Stable (pH < 7) | Keep acidic/neutral |

| Presence of Ketones | Forms Schiff Base (Imine) | Stable | Avoid Acetone/MEK |

| HCl Salt Form | Inert | Inert | Recommended Storage |

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Fisher Scientific. (2024).[1] Safety Data Sheet: 4-Fluorobenzylamine. Retrieved from (General handling of fluorobenzyl amines).

-

Zahardis, J., et al. (2008).[2] The ozonolysis of primary aliphatic amines in fine particles. Atmospheric Chemistry and Physics. Retrieved from (Mechanisms of primary amine oxidation to nitro/hydroxylamine species).

-

National Institutes of Health (NIH). (2013).[3] Oxidation of Primary Amines to Oximes. PubMed. Retrieved from (Radical mechanisms in amine oxidation).

-

Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)piperidin-4-amine dihydrochloride Product Page. Retrieved from (Commercial stability data confirming HCl salt preference).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 1-(4-fluorobenzyl)piperidin-4-amine: A Comparative Analysis

Welcome to an in-depth technical guide designed for researchers, scientists, and drug development professionals. In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, and its derivatives are pivotal in the synthesis of novel therapeutic agents. The structural integrity of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for their elucidation.

This guide provides a comprehensive analysis of the ¹H NMR spectrum of a key intermediate, 1-(4-fluorobenzyl)piperidin-4-amine. We will move beyond a simple peak list, delving into the causal relationships between molecular structure and spectral appearance. By comparing its spectrum with foundational molecules like piperidine and benzylamine, we aim to provide a masterclass in spectral interpretation, grounded in first principles and supported by robust experimental protocols.

Section 1: The Rationale Behind the Spectrum - Predicted ¹H NMR Analysis

The structure of 1-(4-fluorobenzyl)piperidin-4-amine presents several distinct proton environments. The piperidine ring exists predominantly in a chair conformation, leading to differentiation between axial and equatorial protons. The N-substitution with a 4-fluorobenzyl group and the C-4 amino group significantly influences the chemical shifts of the ring protons compared to unsubstituted piperidine.

Figure 1: Structure of 1-(4-fluorobenzyl)piperidin-4-amine with key proton environments labeled for NMR analysis.

Below is a detailed prediction of the ¹H NMR spectrum. The causality for each assignment is explained, providing a framework for understanding similar structures.

Table 1: Predicted ¹H NMR Spectral Data for 1-(4-fluorobenzyl)piperidin-4-amine

| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| a | Ar-H | ~ 7.25 - 7.35 | Doublet of Doublets (dd) or Triplet (t) | 2H | Aromatic protons ortho to the CH₂ group. Deshielded by the aromatic ring current. Split by the adjacent aromatic proton and coupled to the ¹⁹F atom. |

| b | Ar-H | ~ 6.95 - 7.05 | Triplet (t) | 2H | Aromatic protons ortho to the fluorine atom. Shielded by the electron-donating effect of fluorine. Split by the adjacent aromatic proton and the ¹⁹F atom, often appearing as a triplet due to similar J-coupling values. |

| c | Benzyl CH₂ | ~ 3.45 - 3.55 | Singlet (s) | 2H | Protons of the benzylic methylene group. Adjacent to the electron-withdrawing nitrogen and the aromatic ring. Appears as a singlet as there are no adjacent protons. |

| d | H-2eq, H-6eq | ~ 2.80 - 2.90 | Doublet (d) | 2H | Equatorial protons adjacent to the nitrogen. Deshielded by the electronegative nitrogen. Typically appear downfield of their axial counterparts. |

| e | H-4 | ~ 2.60 - 2.70 | Multiplet (m) | 1H | Methine proton at the C-4 position, deshielded by the adjacent amino group. Complex splitting due to coupling with four adjacent protons (H-3ax, H-3eq, H-5ax, H-5eq). |

| f | H-2ax, H-6ax | ~ 2.00 - 2.10 | Triplet of Doublets (td) or Multiplet (m) | 2H | Axial protons adjacent to the nitrogen. Shielded relative to their equatorial counterparts. |

| g | H-3eq, H-5eq | ~ 1.70 - 1.80 | Multiplet (m) | 2H | Equatorial protons adjacent to the C-4 position. |

| h | NH₂ | ~ 1.50 - 2.50 | Broad Singlet (br s) | 2H | Protons of the primary amine. Often appears as a broad signal due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. |

| i | H-3ax, H-5ax | ~ 1.35 - 1.45 | Multiplet (m) | 2H | Axial protons adjacent to the C-4 position. Typically the most upfield signals of the piperidine ring. |

Section 2: Building Understanding Through Comparison

To fully appreciate the spectral features of our target molecule, we must compare it to simpler, related structures. This comparative approach is a powerful tool for assigning signals and understanding the electronic effects of substituents.

Alternative 1: Unsubstituted Piperidine

Piperidine provides the baseline spectrum for the core heterocyclic system. The absence of substituents leads to a simpler spectrum with fewer, more shielded signals.

Table 2: Typical ¹H NMR Spectral Data for Piperidine

| Protons | Typical δ (ppm) | Multiplicity | Integration | Source |

| NH | ~1.30 | Broad Singlet (br s) | 1H | [1] |

| CH ₂ (α to N) | ~2.79 | Multiplet (m) | 4H | [1] |

| CH ₂ (β to N) | ~1.55 | Multiplet (m) | 4H | [1] |

| CH ₂ (γ to N) | ~1.49 | Multiplet (m) | 2H | [1] |

Analysis: Comparing Table 1 and Table 2, the introduction of the N-benzyl group and C-4 amino group in our target molecule causes a significant downfield shift of all piperidine ring protons, a direct result of the electron-withdrawing nature of these substituents. Furthermore, the symmetry of piperidine is broken, leading to the resolution of individual axial and equatorial proton signals.

Alternative 2: Benzylamine

Benzylamine serves as a reference for the benzyl moiety.

Table 3: Typical ¹H NMR Spectral Data for Benzylamine

| Protons | Typical δ (ppm) | Multiplicity | Integration | Source |

| Ar-H | ~7.20 - 7.35 | Multiplet (m) | 5H | [2][3] |

| Benzyl CH₂ | ~3.84 | Singlet (s) | 2H | [2] |

| NH₂ | ~1.52 | Broad Singlet (br s) | 2H | [2] |

Analysis: The benzylic protons in 1-(4-fluorobenzyl)piperidin-4-amine (~3.50 ppm) are shifted upfield compared to benzylamine (~3.84 ppm). This is because the nitrogen in the piperidine ring is a tertiary amine, which is less electron-withdrawing than the primary amine in benzylamine. The aromatic region of our target is also more complex due to the influence and spin-spin coupling of the fluorine atom.

Section 3: A Validated Protocol for High-Quality Data Acquisition

Scientific integrity demands reproducible and reliable data. The following protocol outlines the best practices for acquiring a high-resolution ¹H NMR spectrum.[4][5][6]

Part 3.1: Experimental Workflow Diagram

The entire process, from sample preparation to data analysis, can be visualized as a clear, logical workflow.

Caption: Workflow for 1H NMR Spectrum Acquisition and Analysis.

Part 3.2: Step-by-Step Sample Preparation

The quality of the final spectrum is fundamentally dependent on meticulous sample preparation.[7][8]

-

Weighing: Accurately weigh 5-15 mg of 1-(4-fluorobenzyl)piperidin-4-amine into a clean, dry vial.[4] For routine ¹H NMR, this concentration provides an excellent signal-to-noise ratio in a minimal amount of time.[7]

-

Solvent Selection: Add 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a good first choice for many organic molecules.[5] The deuterated solvent is crucial as it is "invisible" in the ¹H spectrum and provides the signal for the spectrometer's deuterium lock.[4]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard. The TMS signal is defined as 0.0 ppm and is used to calibrate the chemical shift axis.

-

Dissolution & Transfer: Ensure the sample is fully dissolved. If any solid particulates remain, filter the solution through a small cotton plug in a Pasteur pipette into a high-quality 5 mm NMR tube.[5] Solid impurities can disrupt the magnetic field homogeneity, leading to poor spectral resolution.[4][8]

-

Labeling: Clearly label the NMR tube with a permanent marker.

Part 3.3: Data Acquisition Parameters

The choice of acquisition parameters directly impacts spectral quality. The following are recommended starting parameters for a standard 400 MHz spectrometer.

Table 4: Recommended ¹H NMR Acquisition Parameters

| Parameter | Value | Rationale | Source |

| Pulse Program | zg30 or PROTON | A standard one-pulse experiment with a 30° pulse angle is often optimal for routine analysis, balancing signal intensity and allowing for shorter relaxation delays. | [9][10] |

| Spectral Width (SW) | ~16 ppm (-2 to 14 ppm) | This range encompasses the vast majority of proton signals in organic molecules, preventing peak folding. | [11] |

| Acquisition Time (AQ) | 2.5 - 3.0 s | An acquisition time of at least 3 seconds ensures that the Free Induction Decay (FID) has sufficiently decayed, leading to good digital resolution (~0.25 Hz) needed to resolve fine coupling.[10] | [10][12] |

| Relaxation Delay (D1) | 1.5 - 2.0 s | A delay of 1.5-2.0 seconds allows for adequate relaxation of most protons between pulses, ensuring reliable integration. For fully quantitative results, D1 should be at least 5 times the longest T₁ relaxation time. | [10][11] |

| Number of Scans (NS) | 8 - 16 | Signal averaging increases the signal-to-noise ratio (S/N). For a moderately concentrated sample, 8 to 16 scans are typically sufficient to obtain a high-quality spectrum. The S/N increases with the square root of the number of scans.[12] | [10][12] |

| Receiver Gain (RG) | Auto (rga) | The receiver gain should be set automatically by the spectrometer to maximize the signal without clipping the FID, which would compromise quantitative accuracy.[9][12] | [9][12] |

By adhering to this detailed protocol, researchers can confidently acquire high-resolution, reproducible ¹H NMR spectra, forming a solid foundation for accurate structural analysis and subsequent research endeavors.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Frontier, A. University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

Simpson, A. University of Toronto, Department of Chemistry. Optimized Default 1H Parameters. [Link]

-

Chemistry LibreTexts. 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. [Link]

-

Nanalysis Corp. NMR acquisition parameters and qNMR. [Link]

-

Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]

-

R-NMR. SOP data acquisition. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ResearchGate. 1 H-NMR shift for protons adjacent to the amine group of benzylamine.... [Link]

-

ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

-

PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

-

ResearchGate. 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

-

ResearchGate. 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. [Link]

-

Royal Society of Chemistry. Supplementary Information for "Lithium Anilide Catalyzed Hydroboration of Imines with Pinacolborane". [Link]

Sources

- 1. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 2. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. How To [chem.rochester.edu]

- 6. ou.edu [ou.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. organomation.com [organomation.com]

- 9. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Technical Comparison Guide: FTIR Characterization of 1-(4-Fluorobenzyl)piperidin-4-amine

Executive Summary: The Spectroscopic Fingerprint

In the synthesis of piperidine-based pharmacophores, 1-(4-fluorobenzyl)piperidin-4-amine (CAS 392330-92-6) serves as a critical intermediate. Its structural integrity hinges on two distinct moieties: the 4-fluorobenzyl group and the 4-aminopiperidine core .

While NMR is the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers superior throughput for routine identification and purity assessment. This guide objectively compares the FTIR spectral performance of the target compound against its non-fluorinated analog (1-benzylpiperidin-4-amine) and its unsubstituted precursor (piperidin-4-amine).

Key Finding: The presence of the para-fluorine substituent introduces a high-intensity diagnostic band at ~1220 cm⁻¹ (C-F stretch) and shifts the aromatic out-of-plane (OOP) bending mode from a doublet (690/740 cm⁻¹) to a singlet (~820–830 cm⁻¹ ), providing a rapid "Go/No-Go" QC checkpoint.

Molecular Dissection & Vibrational Zones

To understand the spectral data, we must first map the molecular structure to its vibrational modes. The molecule is a fusion of an electron-withdrawing aromatic system and a basic aliphatic heterocycle.

Figure 1: Vibrational mapping of 1-(4-fluorobenzyl)piperidin-4-amine. The red nodes indicate the specific markers introduced by the 4-fluoro substitution.

Comparative Spectral Analysis

The following table contrasts the target molecule with its direct synthetic precursor and analog. This data validates why FTIR is sufficient to distinguish these closely related structures.

Table 1: Characteristic Peak Comparison

| Functional Group | Vibration Mode | Target: 1-(4-F-benzyl)... | Analog: 1-Benzyl... | Precursor: Piperidin-4-amine | Diagnostic Value |

| Primary Amine | N-H Stretch (Doublet) | 3350, 3280 cm⁻¹ | 3350, 3280 cm⁻¹ | 3350, 3280 cm⁻¹ | Confirms presence of -NH₂. Unchanged across series. |

| Aromatic Ring | C-H Stretch | 3050 cm⁻¹ (Weak) | 3030–3060 cm⁻¹ | Absent | Confirms benzylation of the piperidine nitrogen. |

| Aliphatic CH | C-H Stretch (Asym/Sym) | 2940, 2810 cm⁻¹ | 2940, 2800 cm⁻¹ | 2930, 2850 cm⁻¹ | The "Bohlmann bands" (~2700–2800) indicate a trans-quinolizidine-like conformation of the N-benzyl piperidine. |

| Aryl Fluoride | C-F Stretch | 1220–1250 cm⁻¹ (Strong) | Absent | Absent | CRITICAL: The strongest differentiator. If this peak is missing, the fluorination failed. |

| Substitution | C-H OOP Bending | 820–840 cm⁻¹ (Singlet) | 690 & 740 cm⁻¹ (Doublet) | Absent | CRITICAL: Distinguishes para-F (target) from mono-substituted (impurity/analog). |

| Amine Bend | N-H Scissoring | 1590–1610 cm⁻¹ | 1590–1600 cm⁻¹ | 1590–1600 cm⁻¹ | Often overlaps with aromatic C=C ring stretches. |

Detailed Performance Insights

1. The "Para" Signature (800–860 cm⁻¹)

The most common impurity in the synthesis of this compound is the non-fluorinated benzyl analog (due to starting material contamination).

-

Alternative (1-Benzyl): Shows two strong bands at ~690 cm⁻¹ and ~740 cm⁻¹ characteristic of a monosubstituted benzene ring.

-

Target (4-Fluoro): These two bands disappear and are replaced by a single, sharp band at ~830 cm⁻¹.

-

Performance: FTIR is more effective than low-field NMR for quickly spotting >5% contamination of the non-fluorinated analog due to the distinct region separation.

2. The C-F Bond Strength (1200–1250 cm⁻¹)

The C-F stretching vibration is highly polar and results in a very intense absorption band.

-

Performance: This band is often the strongest in the fingerprint region. In comparative studies, it allows for the detection of the fluorinated product even in crude reaction mixtures where the amine peaks might be broadened by hydrogen bonding.

Experimental Protocol: Self-Validating ATR Workflow

To ensure reproducible data, follow this Attenuated Total Reflectance (ATR) protocol. This method eliminates the need for KBr pellets, reducing moisture interference which can obscure the amine N-H stretches.

Equipment

-

Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Detector: DTGS (Deuterated Triglycine Sulfate) or MCT (Mercury Cadmium Telluride) for higher sensitivity.

-

Accessory: Diamond or ZnSe ATR crystal (Single bounce).

Step-by-Step Methodology

-

Background Collection:

-

Clean crystal with isopropanol.

-

Collect air background (32 scans, 4 cm⁻¹ resolution).

-

Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

-

-

Sample Preparation:

-

If Solid: Place ~2 mg of sample on the crystal center. Apply pressure using the anvil until the force gauge reads ~80–100N (or "click").

-

If Oil/Liquid: Place 1 drop to cover the crystal active area. No pressure arm needed.

-

-

Data Acquisition:

-

Scan Range: 4000–600 cm⁻¹.

-

Scans: 16 (Routine) or 64 (High Resolution).

-

Resolution: 4 cm⁻¹.

-

-

Post-Processing:

-

Apply ATR Correction (if quantitative comparison is needed).

-

Baseline Correct (Rubberband method, if baseline drifts).

-

QC Decision Logic

Figure 2: QC Decision Tree for validating 1-(4-fluorobenzyl)piperidin-4-amine batches.

References

-

National Institute of Standards and Technology (NIST). Fluorobenzene Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

PubChem. 1-Benzylpiperidin-4-amine Compound Summary. National Library of Medicine. Available at: [Link]

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for detailed piperidine Bohlmann band assignments).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Fluorobenzyl)piperidin-4-amine

Executive Summary & Risk Profile

1-(4-Fluorobenzyl)piperidin-4-amine (CAS: 374813-91-1) is a functionalized piperidine intermediate commonly used in medicinal chemistry for drug discovery. Its structure combines a basic primary amine and a fluorinated benzylic moiety.

Operational Hazard Class: CORROSIVE / ACUTE TOXIN While specific toxicological data for this exact CAS is often limited in public datasets, structural analogs (benzylic amines and 4-aminopiperidines) dictate that this substance must be handled as a Category 1B Skin Corrosive and a Category 1 Serious Eye Damage agent. The presence of the fluorine atom increases metabolic stability and lipophilicity, potentially enhancing dermal absorption.

Critical Risks:

-

Chemical Burns: Rapid, irreversible tissue damage to eyes and mucous membranes upon contact.

-

Respiratory Sensitization: Inhalation of dust or aerosols may cause severe respiratory tract irritation.

-

Fluorinated Waste: Requires specific segregation from standard organic waste streams due to HF generation during incineration.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for any manipulation of >10 mg of substance.

| Body Area | Hazard Mechanism | Required PPE Specification | Rationale (Causality) |

| Eyes / Face | Corrosive alkaline hydrolysis of corneal tissue. | Chemical Splash Goggles (ANSI Z87.1+) + Face Shield (if >5g or liquid handling). | Safety glasses allow vapors/liquids to bypass the side. Alkaline burns are often more damaging than acid burns due to deep tissue penetration. |

| Hands | Dermal absorption & chemical burns. | Double Nitrile Gloves (Outer: 5 mil minimum; Inner: 4 mil). Recommended: Long-cuff. | Amines can permeate thin latex rapidly. Double gloving provides a "breakthrough buffer" and allows outer glove removal without skin exposure. |

| Respiratory | Inhalation of caustic dust/aerosol. | N95/P100 Respirator (if outside fume hood) or PAPR for spill cleanup. | The amine functionality attacks the mucous membranes of the throat and lungs immediately upon inhalation. |

| Body | Skin contact & clothing contamination.[1][2][3] | Tyvek® Lab Coat (or chemically resistant apron) + Closed-toe leather/composite shoes. | Standard cotton coats absorb liquids, holding the corrosive agent against the skin. Impervious materials are required.[3][4][5][6][7] |

PPE Decision Logic (Visualization)

The following logic gate determines the necessary protection level based on the operation scale.

Figure 1: PPE Escalation Logic based on operational scale and physical state.

Operational Protocol: Handling & Synthesis

A. Engineering Controls (Pre-Requisites)[1]

-

Ventilation: All operations must occur within a certified chemical fume hood with a face velocity of 80–100 fpm .

-

Static Control: Use an ionizing bar or anti-static gun if the substance is a dry powder, as amines can be hygroscopic and sticky, leading to dispersion risks.

B. Step-by-Step Workflow

-

Preparation:

-

Don Level 1 or Level 2 PPE (see Matrix).

-

Place a disposable absorbent pad (pig mat) in the fume hood work area.

-

Self-Validation: Check glove integrity by inflating them slightly to test for pinholes before starting.

-

-

Weighing & Transfer:

-

Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container to avoid cross-contamination.

-

If the substance is an oil/viscous liquid (common for benzyl piperidines), use a positive displacement pipette or glass syringe.

-

Causality: Traditional air-displacement pipettes may drip due to the viscosity and vapor pressure of organic amines.

-

-

Reaction/Dissolution:

-

Add solvent slowly.

-

Exotherm Warning: Dissolving amines in acidic media or mixing with electrophiles can be exothermic. Ensure cooling (ice bath) is available during the initial addition.

-

-

Decontamination:

-

Wipe all tools (spatulas, balance pans) with a tissue soaked in dilute acetic acid (vinegar) or ethanol immediately after use to neutralize amine residues before removing them from the hood.

-

Emergency Response & Spill Management

Scenario: Spillage of 1-(4-Fluorobenzyl)piperidin-4-amine outside the fume hood.

Figure 2: Immediate Spill Response Workflow.

Specific Cleanup Protocol:

-

Isolate: Evacuate the immediate area (radius 3m).

-

Absorb: Do not use water initially (spreads the contamination). Use vermiculite, sand, or commercial amine-neutralizing spill pads.

-

Neutralize: After bulk removal, wipe the surface with 1% Acetic Acid or Citric Acid solution to convert the trace amine into a non-volatile salt.

-

Final Wash: Clean with soap and water.[8]

Waste Disposal & Logistics[6]

Crucial Compliance Note: This compound contains Fluorine . Standard incineration of fluorinated organics generates Hydrogen Fluoride (HF), which damages standard incinerator scrubbers if not declared.

| Waste Stream | Labeling Requirement | Disposal Method |

| Solid Waste | "Solid Hazardous Waste: Toxic, Corrosive, Halogenated" | High-Temperature Incineration (with HF scrubbing). |

| Liquid Waste | "Halogenated Organic Solvents" | Segregated solvent stream. DO NOT mix with non-halogenated solvents. |

| Contaminated Sharps | "Sharps - Chemically Contaminated" | Standard sharps container, sealed and tagged. |

Disposal Logic: Never pour amine wastes down the drain. The high pH disrupts local water treatment bacterial flora, and the fluorinated byproducts are persistent environmental pollutants (PFAS-adjacent concerns).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12345 (Analogous Piperidine Structures). PubChem. [Link]

-

U.S. Environmental Protection Agency (EPA). Destruction and Disposal of Fluorinated Organic Compounds. EPA Technical Guidance. [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Amines. OSHA.[9] [Link]

Sources

- 1. kishida.co.jp [kishida.co.jp]

- 2. fishersci.fr [fishersci.fr]

- 3. peptide.com [peptide.com]

- 4. Safety Guidelines | Organic Chemistry I Lab [blog.richmond.edu]

- 5. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. researchgate.net [researchgate.net]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. fishersci.com [fishersci.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.